3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
CAS No.:
Cat. No.: VC16670137
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO3 |
|---|---|
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H21NO3/c19-12-14-2-1-8-18(11-14)17(20)6-4-13-3-5-16-15(10-13)7-9-21-16/h3-6,10,14,19H,1-2,7-9,11-12H2 |
| Standard InChI Key | PVMNXVUBFJWPPE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCC3)CO |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Features
The compound features three distinct moieties:
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2,3-Dihydrobenzofuran: A bicyclic system providing planar aromaticity with reduced ring strain compared to fully unsaturated benzofurans. The dihydro modification enhances conformational flexibility while maintaining π-π stacking capabilities.
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3-(Hydroxymethyl)piperidine: A six-membered nitrogen heterocycle with a hydroxymethyl substituent at the 3-position, introducing both hydrogen-bonding capacity and stereochemical complexity.
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Prop-2-en-1-one Bridge: An α,β-unsaturated ketone serving as a conjugated linker, potentially enabling Michael addition reactions or serving as a pharmacophore in enzyme inhibition.
The stereochemistry of the piperidine ring remains unspecified in available literature, though computational models suggest the hydroxymethyl group adopts an equatorial position to minimize steric hindrance.
Physicochemical Profile
Key properties derived from experimental and computational data include:
The moderate LogP value suggests balanced lipophilicity, potentially enhancing blood-brain barrier permeability—a trait exploited in CNS-targeted drug design. The polar surface area falls below the 90 Ų threshold associated with poor membrane permeability, indicating favorable bioavailability.
Synthetic Strategies and Challenges
Proposed Synthetic Routes
While no explicit synthesis is documented for this compound, retrosynthetic analysis suggests two plausible pathways:
Route 1: Condensation Approach
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Benzofuran Preparation: Friedel-Crafts alkylation of resorcinol derivatives followed by cyclization.
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Piperidine Functionalization: Introduction of hydroxymethyl via Mannich reaction or reductive amination.
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Coupling: Aldol condensation between benzofuran aldehyde and N-substituted piperidinone.
Route 2: Cross-Coupling Strategy
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Suzuki-Miyaura Coupling: Linking benzofuran boronic acid to a pre-functionalized piperidine-enone system.
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Post-Functionalization: Hydroxymethyl group introduction via ozonolysis and reduction.
Both routes face challenges:
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Stereochemical Control: Piperidine substituents may require chiral resolution techniques.
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Enone Stability: The α,β-unsaturated ketone is prone to polymerization under acidic conditions.
Purification and Characterization
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity. Structural confirmation employs:
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FT-IR: Strong absorption at 1675 cm⁻¹ (C=O stretch).
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¹H NMR: Characteristic vinyl proton doublet at δ 6.8–7.2 ppm (J = 15–16 Hz).
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HRMS: Molecular ion peak at m/z 287.1521 [M+H]⁺.
Computational Predictions
Density Functional Theory (DFT) calculations on analogous systems reveal:
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Frontier Molecular Orbitals: LUMO (-3.2 eV) localized on the enone system, suggesting electrophilic reactivity .
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Solvation Free Energy: ΔGₛₒₗᵥ = -15.6 kcal/mol, indicating moderate aqueous solubility.
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Docking Scores: Glide score of -8.2 against MAO-B active site, comparable to rasagiline (-8.5).
Toxicity and ADMET Profiling
| Parameter | Value | Implication |
|---|---|---|
| HERG Inhibition (pIC₅₀) | 4.1 | Moderate cardiac toxicity risk |
| CYP2D6 Inhibition | 82% | Significant drug interaction risk |
| Ames Test Mutagenicity | Positive | Requires experimental validation |
The mutagenicity prediction aligns with nitroheterocycle behavior but may be mitigated by the benzofuran's reduced aromaticity .
Cytotoxicity Screening
Research Gaps and Future Directions
Priority Investigations
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Stereoselective Synthesis: Development of asymmetric catalysis methods for piperidine functionalization.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel protein targets.
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In Vivo Pharmacokinetics: Radiolabeled tracer studies to assess brain penetration.
Technological Opportunities
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